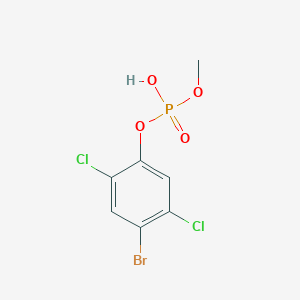
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is a chemical compound with the molecular formula C7H6BrCl2O4P. It is also known by its CAS number 21847-43-8. This compound is characterized by the presence of bromine, chlorine, and phosphate groups attached to a phenyl ring, making it a unique organophosphorus compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate typically involves the reaction of 4-bromo-2,5-dichlorophenol with methyl phosphorodichloridate under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
化学反应分析
Types of Reactions
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The phosphate ester bond can be hydrolyzed to produce the corresponding phenol and phosphoric acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound yields 4-bromo-2,5-dichlorophenol and phosphoric acid .
科学研究应用
Chemistry
In chemistry, (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is used as a reagent in various organic synthesis reactions. It serves as a precursor for the synthesis of more complex organophosphorus compounds .
Biology and Medicine
It can be used in the development of novel pharmaceuticals and as a tool for studying biochemical pathways involving phosphate esters .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
作用机制
The mechanism of action of (4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate involves its interaction with specific molecular targets. The phosphate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
相似化合物的比较
Similar Compounds
- Methyl bis(4-nitrophenyl) phosphate
- 2-(2-Azidophenyl)ethyl phosphono hydrogen phosphate
- Octyl phenyl hydrogen phosphate
Uniqueness
(4-Bromo-2,5-dichlorophenyl) methyl hydrogen phosphate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties. Its combination of halogen and phosphate groups makes it a versatile compound for various applications .
属性
CAS 编号 |
21847-43-8 |
|---|---|
分子式 |
C7H6BrCl2O4P |
分子量 |
335.90 g/mol |
IUPAC 名称 |
(4-bromo-2,5-dichlorophenyl) methyl hydrogen phosphate |
InChI |
InChI=1S/C7H6BrCl2O4P/c1-13-15(11,12)14-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H,11,12) |
InChI 键 |
OOJOOAKPRHBEAJ-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(O)OC1=CC(=C(C=C1Cl)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


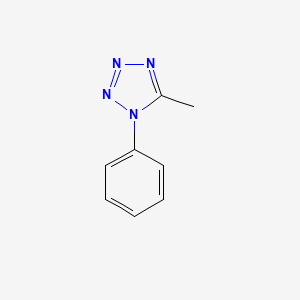
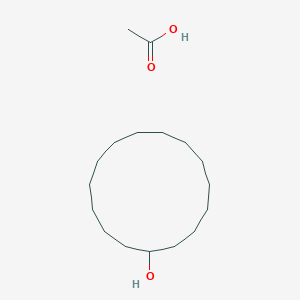
![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)
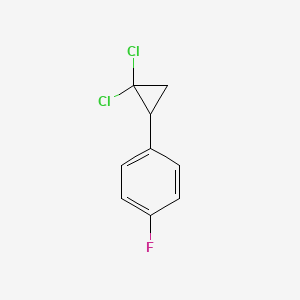
![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
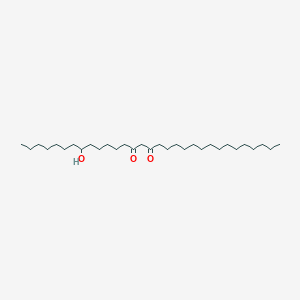
![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
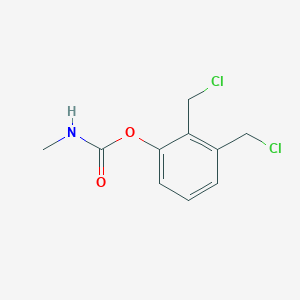
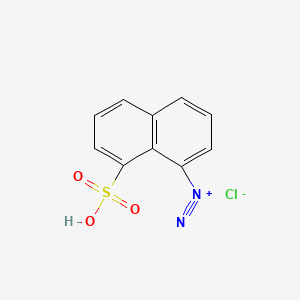
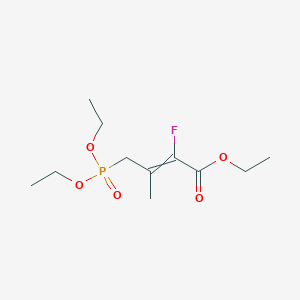
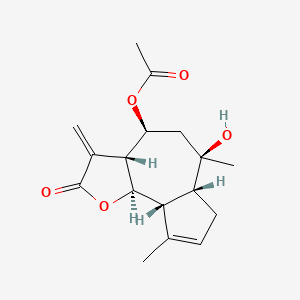

![2-Methyl-4-[(7H-purin-6-yl)amino]butane-1,2-diol](/img/structure/B14711315.png)
